molecular formula C18H18N2O4S B7682850 N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide

N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide

Cat. No. B7682850
M. Wt: 358.4 g/mol
InChI Key: JFNPMUBQARTZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide, also known as EPMC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. EPMC is a benzofuran derivative that has been synthesized through a multi-step process, and it has been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, lower blood glucose levels, and inhibit the growth of cancer cells. N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide has also been found to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide in lab experiments is its wide range of biological activities. This makes it a useful tool for studying various biological processes. However, one limitation is that N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide has not been extensively studied in vivo, and its safety profile is not well established.

Future Directions

There are several future directions for research on N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and diabetes. Another area of research is its mechanism of action, which is not fully understood. Additionally, further studies are needed to establish the safety profile of N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide and to determine its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide involves a multi-step process that begins with the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate to form 3-methyl-1-phenyl-2-pyrazolin-5-one. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-(4-methylphenyl)sulfonyl-3-methyl-1-phenyl-2-pyrazolin-5-one. Finally, this compound is reacted with hydrazine hydrate to form N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide.

Scientific Research Applications

N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have a neuroprotective effect and to inhibit the growth of certain bacteria and fungi. These properties make N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide a promising candidate for use in scientific research.

properties

IUPAC Name

N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-3-13-8-10-14(11-9-13)25(22,23)20-19-18(21)17-12(2)15-6-4-5-7-16(15)24-17/h4-11,20H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNPMUBQARTZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-ethylphenyl)sulfonyl-3-methyl-1-benzofuran-2-carbohydrazide

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